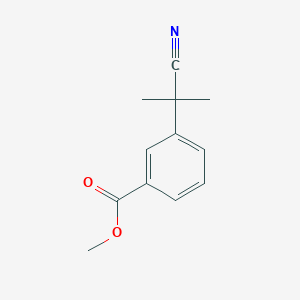

Methyl 3-(2-cyanopropan-2-yl)benzoate

Description

Methyl 3-(2-cyanopropan-2-yl)benzoate (CAS 872091-85-5) is an aromatic ester characterized by a methyl ester group at the para position of a benzoic acid backbone and a branched 2-cyanopropan-2-yl substituent at the meta position. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol . The compound is stored under dry, room-temperature conditions, and its hazard profile includes skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

IUPAC Name |

methyl 3-(2-cyanopropan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2,8-13)10-6-4-5-9(7-10)11(14)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRJEXVTBGQAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-cyanopropan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-(2-cyanopropan-2-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and methanol, with lithium hydroxide monohydrate as a base. The reaction mixture is stirred at room temperature for 18 hours, followed by acidification with hydrochloric acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-cyanopropan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(2-cyanopropan-2-yl)benzoic acid.

Reduction: 3-(2-aminopropan-2-yl)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 3-(2-cyanopropan-2-yl)benzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions:

- Synthesis of Specialty Chemicals : The compound can be transformed into various derivatives that serve as precursors for specialty chemicals used in different applications, including agricultural chemicals and polymers.

- Polymer Chemistry : In reversible addition-fragmentation chain transfer (RAFT) polymerization, this compound acts as a chain transfer agent. Studies have shown that it facilitates the controlled polymerization of monomers like methyl acrylate and styrene, yielding polymers with low dispersity and high end-group fidelity .

Biological Research

Research into the biological activities of this compound has revealed potential interactions with biomolecules:

- Pharmaceutical Development : The compound is being explored for its role as a pharmaceutical intermediate. Its derivatives are investigated for their therapeutic effects, particularly in cardiovascular and neurological treatments .

- Mechanistic Studies : The cyano group in the structure allows for nucleophilic addition reactions, which can influence various biochemical pathways. Understanding these interactions can lead to insights into drug design and development.

Industrial Applications

In industry, this compound is utilized for producing specialty materials:

- Liquid Crystal Materials : It serves as a precursor for synthesizing liquid crystal compounds, which are essential in the manufacturing of display technologies .

- Chemical Manufacturing : The compound's favorable production characteristics—such as high yield and purity—make it suitable for large-scale industrial applications. Its synthesis process is designed to minimize environmental impact while maximizing output efficiency .

Case Studies and Data Tables

A study conducted on the use of this compound in RAFT polymerization demonstrated its effectiveness in controlling polymer molecular weight and distribution. The results indicated that polymers synthesized using this compound exhibited a narrow molecular weight distribution (Ð < 1.1), which is crucial for applications requiring precise material properties .

Mechanism of Action

The mechanism of action of Methyl 3-(2-cyanopropan-2-yl)benzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Position and Electronic Effects

- Positional Isomerism: this compound differs from Methyl 4-(cyanomethyl)benzoate (CAS 68432-92-8) and Methyl 3-(cyanomethyl)benzoate (CAS 76469-88-0) in both substituent position and branching.

- Electron-Withdrawing Effects: The cyano group in the target compound enhances electron withdrawal from the benzene ring, which may stabilize intermediates in nucleophilic aromatic substitution. In contrast, the amide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () provides an N,O-bidentate ligand for metal coordination, a feature absent in the ester-based target compound .

Functional Group Reactivity

- Ester vs. Carboxylic Acid : The carboxylic acid derivative (CAS 73831-13-7) lacks the methyl ester, making it more polar and acidic (pKa ~4-5) compared to the esterified target compound. This difference impacts solubility and suitability for reactions requiring deprotonation, such as SN2 mechanisms .

- Amide vs. Ester : The amide in exhibits hydrogen-bonding capability and metal-coordinating properties, whereas the ester group in the target compound is more hydrolytically labile, enabling easier conversion to carboxylic acids under basic conditions .

Biological Activity

Methyl 3-(2-cyanopropan-2-yl)benzoate, a compound with a unique structure featuring a cyano group and an ester, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

The presence of the cyano group () contributes to its reactivity, allowing it to participate in nucleophilic addition reactions, while the ester group () provides versatility in hydrolysis and substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group can engage in nucleophilic addition, affecting biochemical pathways by modifying protein structures or enzyme activities. Additionally, the ester group can undergo hydrolysis, leading to the release of biologically active moieties that may interact with cellular components.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In experiments involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in a notable reduction in inflammatory markers such as TNF-α and IL-1β. These findings suggest that this compound may inhibit pathways associated with inflammation, potentially through modulation of COX enzymes and NF-κB signaling pathways .

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrate that the compound can inhibit cell proliferation at certain concentrations without exhibiting significant cytotoxicity at lower doses. This selective action highlights its potential as a therapeutic agent in cancer treatment .

Case Studies

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects of this compound in LPS-induced rats.

- Method : Rats were treated with the compound prior to LPS administration.

- Results : Significant reductions in TNF-α (5.70 ± 1.04 × 10³ pg/mL) and IL-1β (2.32 ± 0.28 × 10³ pg/mL) were observed, along with improved histopathological scores compared to control groups .

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cyano and ester | Anti-inflammatory |

| Methyl 3-(2-aminopropan-2-yl)benzoate | Amine and ester | Potential neuroprotective |

| Methyl 4-(2-cyanopropan-2-yl)benzoate | Cyano and ester | Similar anti-inflammatory |

This table illustrates how this compound compares to similar compounds regarding their biological activities and structural features.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(2-cyanopropan-2-yl)benzoate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, substituting a halogen (e.g., chloro or bromo) group at the benzylic position with a cyanide nucleophile under basic conditions (e.g., KCN/NaCN in DMF) is a common approach . Reaction temperature and solvent polarity critically affect yield: higher polarity solvents (e.g., DMSO) improve cyanide solubility but may promote side reactions like hydrolysis. Evidence from analogous compounds (e.g., methyl 3-(2-chloropropan-2-yl)benzoate) suggests yields >70% are achievable with optimized stoichiometry and inert atmospheres .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR : H and C NMR are essential for confirming the ester group (δ ~3.9 ppm for methyl ester) and cyanide substitution (absence of aromatic proton signals adjacent to the cyano group) .

- IR : A sharp peak at ~2240 cm confirms the nitrile (-C≡N) group .

- HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) and ESI-MS (m/z calculated: 215.2 [M+H]) verify purity and molecular weight .

Q. How is crystallographic data for this compound refined, and which software is recommended?

Single-crystal X-ray diffraction data are refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . For visualization and analysis, WinGX and ORTEP provide robust tools for ellipsoid plots and packing diagrams . Key metrics include R-factor (<0.05 for high-resolution data) and residual electron density maps to validate atomic positions .

Advanced Research Questions

Q. How do tautomeric forms or hydrogen-bonding interactions influence the stability of this compound derivatives?

In analogous benzoate esters (e.g., methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate), enol tautomers stabilize via intramolecular hydrogen bonds between carbonyl oxygen and hydroxyl groups, confirmed by X-ray crystallography and DFT calculations . For the cyano derivative, steric hindrance from the 2-cyanopropan-2-yl group may disrupt planar conformations, reducing tautomerization. Computational modeling (e.g., Gaussian at B3LYP/6-311++G(d,p)) can predict energy barriers between tautomers .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies (e.g., unexpected H NMR splitting patterns) may arise from dynamic effects (e.g., restricted rotation of the cyano group) or solvent polarity influencing conformational equilibria. Validate via variable-temperature NMR or crystallography. For example, X-ray structures of methyl 3-(cyanomethyl)benzoate reveal non-coplanar aromatic and nitrile groups, explaining deviations from DFT-optimized gas-phase geometries .

Q. What strategies optimize the compound’s use as a precursor in drug discovery, considering steric and electronic effects?

The cyano group’s electron-withdrawing nature enhances electrophilicity at the benzylic position, enabling nucleophilic additions (e.g., Grignard reagents). However, steric bulk from the 2-cyanopropan-2-yl group may limit reactivity in SN2 pathways. Mitigate this via protective group strategies (e.g., Boc-protection of adjacent amines) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .

Q. How does the compound’s crystal packing affect its physicochemical properties (e.g., solubility, melting point)?

In methyl benzoate derivatives, intermolecular π-π stacking and C-H···O interactions dominate packing. The bulky 2-cyanopropan-2-yl group likely reduces packing efficiency, lowering melting points compared to unsubstituted analogs. Solubility in nonpolar solvents (e.g., hexane) is poor due to the polar nitrile group; use DCM or THF for recrystallization .

Methodological Guidelines

- Synthesis : Prioritize anhydrous conditions and cyanide scavengers (e.g., CuCN) to minimize hydrolysis .

- Crystallography : Collect high-resolution data (Mo Kα, λ = 0.71073 Å) and refine with SHELXL’s TWIN/BASF commands for handling twinning .

- Computational Analysis : Compare experimental IR/Raman spectra with DFT-derived vibrational modes to validate force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.